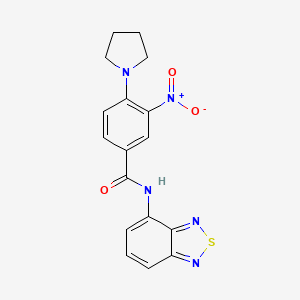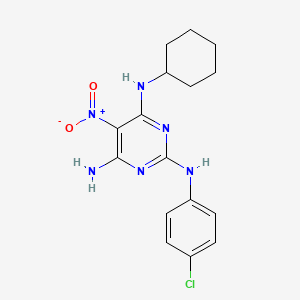![molecular formula C18H27BrN2 B12494455 1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B12494455.png)
1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane typically involves the reaction of 3-bromobenzyl chloride with piperidine, followed by the introduction of an azepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide, leading to the formation of azide or methoxy derivatives.
Scientific Research Applications
1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating diseases such as malaria and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets in the body. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-[1-(3-Bromobenzyl)piperidin-4-yl]azepane can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl]azepane: This compound has similar structural features but with a fluorine atom instead of a bromine atom, which may result in different biological activities.
1-(3,4-Dichlorobenzyl)piperidin-4-yl]azepane: The presence of two chlorine atoms can significantly alter the compound’s chemical properties and biological activities.
1-(4-Bromobenzyl)piperidin-4-yl]methanol: This compound has a hydroxyl group, which can influence its solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C18H27BrN2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27BrN2/c19-17-7-5-6-16(14-17)15-20-12-8-18(9-13-20)21-10-3-1-2-4-11-21/h5-7,14,18H,1-4,8-13,15H2 |
InChI Key |
PLLSWSXUKRNSES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B12494378.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494386.png)
![(4E)-5-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12494393.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B12494403.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl pyridine-3-carboxylate](/img/structure/B12494404.png)
![3-{[2-(Phenylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12494405.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12494410.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12494420.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B12494425.png)
![1-[(4-Bromophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B12494426.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12494429.png)
![[4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetic acid](/img/structure/B12494433.png)
